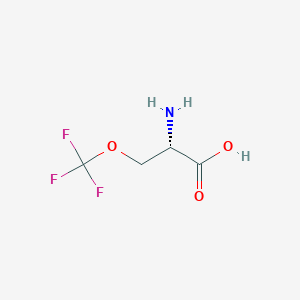

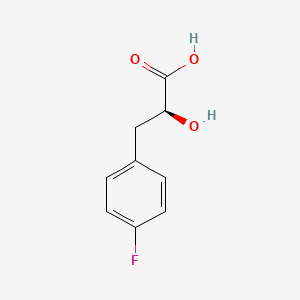

(S)-2-Amino-3-(trifluoromethoxy)propanoic acid

Übersicht

Beschreibung

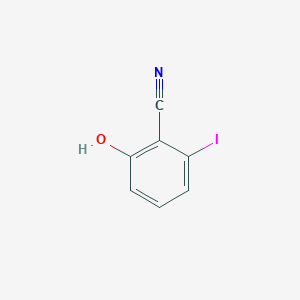

“(S)-2-Amino-3-(trifluoromethoxy)propanoic acid” is a chemical compound with a molecular weight of 158.08 .

Chemical Reactions Analysis

While specific chemical reactions involving “(S)-2-Amino-3-(trifluoromethoxy)propanoic acid” are not available, it’s worth noting that compounds with trifluoromethyl groups have been studied extensively. For instance, Lewis acid-catalyzed trifluoromethylation reactions of aldehydes with Me3SiCF3 under certain conditions have been described .Physical And Chemical Properties Analysis

“(S)-2-Amino-3-(trifluoromethoxy)propanoic acid” is a member of the carboxylic acid family, which means it has a carboxyl group (-COOH) attached . It can participate in typical acid-base reactions, releasing hydrogen ions in aqueous solutions, thereby behaving as a weak acid .Wissenschaftliche Forschungsanwendungen

Trifluoromethoxylation Reagents

The trifluoromethoxy (CF3O) group has become a novel moiety in various fields because of its unique features . The synthesis of CF3O-containing compounds, such as “(S)-2-Amino-3-(trifluoromethoxy)propanoic acid”, is still a challenge due to indirect synthetical strategies and volatile reagent which is hard to handle . However, recent advances have developed several innovative reagents to facilitate the trifluoromethoxylation reaction and make CF3O-containing compounds more accessible .

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . Trifluoromethylated compounds like “(S)-2-Amino-3-(trifluoromethoxy)propanoic acid” can be used in this process .

High-Temperature Proton Exchange Membrane Fuel Cell Applications

A novel tetraamine was synthesized through a seven-step synthetic procedure starting from a trifluoromethylated compound . This tetraamine was used to prepare a polybenzimidazole, which exhibited a high inherent viscosity and was used to fabricate membranes for high-temperature proton exchange membrane fuel cells .

RNA Chemistry and NMR Spectroscopy

New RNA modifications are needed to advance our toolbox for targeted manipulation of RNA . Trifluoromethylated compounds, such as “(S)-2-Amino-3-(trifluoromethoxy)propanoic acid”, can be used to develop high-performance reporter groups facilitating spectroscopic analysis of RNA structure and dynamics, and of RNA–ligand interactions .

Synthesis of α-Trifluoromethylstyrene Derivatives

α-Trifluoromethylstyrene derivatives are versatile synthetic intermediates for the preparation of more complex fluorinated compounds . Much attention has been paid to these compounds by the organic chemistry community, because they have been successfully utilized in C–F bond activation in a CF3 group .

Pesticide Industry

Trifluoromethylated compounds are used in the pharmaceutical industry and as chemical feedstock for pest control, fungicidal, and herbicidal agents .

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-(trifluoromethoxy)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F3NO3/c5-4(6,7)11-1-2(8)3(9)10/h2H,1,8H2,(H,9,10)/t2-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGDJXHSDJCFWPX-REOHCLBHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-3-(trifluoromethoxy)propanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

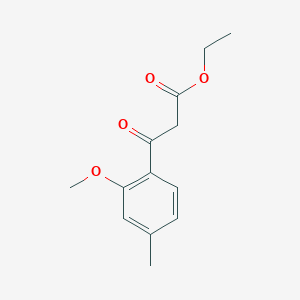

![(2,2,2-trichloro-1-dimethoxyphosphorylethyl) N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B3039642.png)

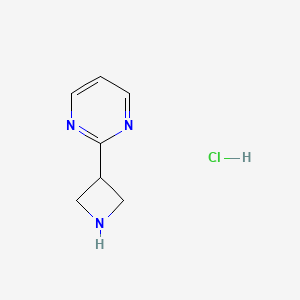

![4,4'-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl ether](/img/structure/B3039647.png)

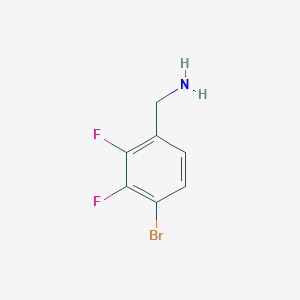

![[2,2,3,3-Tetrafluoro-4-(2-methylprop-2-enoyloxy)butyl] 2-methylprop-2-enoate](/img/structure/B3039659.png)